molecular formula C8H16O2 B135065 Oxiranebutanol, 3-ethyl-(9CI) CAS No. 158669-74-0

Oxiranebutanol, 3-ethyl-(9CI)

Cat. No.: B135065
CAS No.: 158669-74-0
M. Wt: 144.21 g/mol
InChI Key: OUVPDVHDVYVBBF-UHFFFAOYSA-N
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Description

Oxiranebutanol, 3-ethyl-(9CI): is an organic compound characterized by an epoxy group attached to an octane chain. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable substance in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxiranebutanol, 3-ethyl-(9CI) typically involves the epoxidation of octene derivatives. One common method is the metathesis polymerization of 5,6-epoxycyclooct-1-ene using the second-generation Grubbs ruthenium catalyst . This reaction is carried out under controlled conditions to ensure the formation of the epoxy group at the desired position on the octane chain.

Industrial Production Methods: In industrial settings, the production of Oxiranebutanol, 3-ethyl-(9CI) can be scaled up using similar metathesis polymerization techniques. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of advanced catalysts and continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Oxiranebutanol, 3-ethyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The epoxy group can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the epoxy group into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the epoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Oxiranebutanol, 3-ethyl-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxiranebutanol, 3-ethyl-(9CI) involves the reactivity of the epoxy group. The epoxy group can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. These reactions can be catalyzed by acids or bases, depending on the desired outcome. The molecular targets and pathways involved in these reactions include nucleophilic attack on the electrophilic carbon atoms of the epoxy ring, resulting in the formation of new bonds and functional groups.

Comparison with Similar Compounds

    1,2-Epoxyoctane: Another epoxy compound with similar reactivity but different positional isomerism.

    5,6-Epoxydecane: A longer-chain analog with similar chemical properties.

    5,6-Epoxyoct-2-ene: An unsaturated analog with an additional double bond.

Uniqueness: Oxiranebutanol, 3-ethyl-(9CI) is unique due to its specific epoxy group position and the presence of a hydroxyl group, which enhances its reactivity and versatility in various chemical reactions. This combination of functional groups makes it particularly valuable in the synthesis of complex molecules and materials.

Properties

CAS No.

158669-74-0

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

4-(3-ethyloxiran-2-yl)butan-1-ol

InChI

InChI=1S/C8H16O2/c1-2-7-8(10-7)5-3-4-6-9/h7-9H,2-6H2,1H3

InChI Key

OUVPDVHDVYVBBF-UHFFFAOYSA-N

SMILES

CCC1C(O1)CCCCO

Canonical SMILES

CCC1C(O1)CCCCO

Synonyms

Oxiranebutanol, 3-ethyl- (9CI)

Origin of Product

United States

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